Diethyl sulfoxide

Catalog No.
S568299
CAS No.
70-29-1
M.F
C4H10OS
M. Wt
106.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl sulfoxide

CAS Number

70-29-1

Product Name

Diethyl sulfoxide

IUPAC Name

1-ethylsulfinylethane

Molecular Formula

C4H10OS

Molecular Weight

106.19 g/mol

InChI

InChI=1S/C4H10OS/c1-3-6(5)4-2/h3-4H2,1-2H3

InChI Key

CCAFPWNGIUBUSD-UHFFFAOYSA-N

SMILES

CCS(=O)CC

Synonyms

(ethylsulfinyl)ethane, diethyl sulfoxide, diethylsulfoxide

Canonical SMILES

CCS(=O)CC

Solvent

DESO exhibits properties similar to other sulfoxides, making it a suitable solvent for various applications. Its high polarity allows it to dissolve a wide range of polar and non-polar compounds, including inorganic and organic materials [1]. This makes it useful in studies involving reactions, purifications, and extractions. Additionally, DESO's low volatility and high boiling point minimize evaporation, making it an attractive option for experiments requiring controlled solvent conditions [1].

Cryoprotectant

DESO demonstrates cryoprotective properties, meaning it can protect biological materials from damage during freezing and thawing processes. This is crucial in fields like cryopreservation, where preserving cells, tissues, and organs for future use is essential. Studies have shown that DESO effectively protects various cell lines and tissues during cryopreservation, potentially due to its interaction with cell membranes and its ability to scavenge free radicals [].

Dimethyl sulfoxide is an organic compound with the chemical formula C2H6OSC_2H_6OS. It is a colorless, hygroscopic liquid that is highly polar and miscible with both water and a wide range of organic solvents. This compound was first synthesized in 1867 by Russian chemist Alexander Zaytsev through the oxidation of dimethyl sulfide, which is a byproduct of the Kraft process used in paper manufacturing . Dimethyl sulfoxide is notable for its high dielectric constant and exceptional solvent properties, making it useful in various

Currently, there is limited research on the specific mechanism of action of DESO in biological systems. Some studies suggest it may possess antioxidant properties. More research is needed to understand its potential biological effects.

  • Skin irritation: DESO may cause skin irritation upon contact.
  • Eye irritation: Exposure to DESO vapors or liquid may irritate the eyes.
  • Flammability: While not as flammable as some organic solvents, DESO may be combustible at high temperatures.
Involving salts, resins, dyes, and pigments due to its ability to dissolve both polar and non-polar compounds .
  • Chemical Reagent: It is used in organic synthesis processes such as Finkelstein reactions and other nucleophilic substitutions .
  • Pharmaceuticals: Approved by the U.S. Food and Drug Administration for treating interstitial cystitis, dimethyl sulfoxide is also investigated for its potential in treating other medical conditions .
  • Cryopreservation: Due to its ability to permeate cells without causing damage, it is often used in cryopreservation protocols for biological samples .
  • Dimethyl sulfoxide exhibits various biological activities, particularly in medicinal applications. It has been shown to penetrate biological membranes easily, which has led to its exploration as a transdermal drug delivery system. The compound has anti-inflammatory properties and has been used topically to relieve pain from conditions such as arthritis and muscle injuries . Although generally considered non-toxic, some studies have indicated potential irritant effects on eyes and skin in humans and animals .

    The primary method for synthesizing dimethyl sulfoxide involves the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide. This process is often carried out in the presence of hydrogen peroxide . Industrially, it is produced as a byproduct of the Kraft process, making it relatively inexpensive and widely available.

    Research has indicated that dimethyl sulfoxide can alter cellular activity when used at certain concentrations. For example, it may increase lysosomal enzyme activity in cultured rat cells . Additionally, studies have explored its ability to modulate inflammatory cytokine production in human blood cells, suggesting potential therapeutic roles in autoimmune conditions .

    Dimethyl sulfoxide shares structural similarities with several other compounds but exhibits unique properties that distinguish it. Below are some similar compounds along with a brief comparison:

    CompoundChemical FormulaKey Characteristics
    Dimethyl sulfideC2H6SC_2H_6SA gas with a strong odor; less polar than dimethyl sulfoxide.
    SulforaphaneC6H11O2SC_6H_11O_2SA natural compound found in cruciferous vegetables; known for its health benefits.
    DimethylformamideC3H7NC_3H_7NA polar aprotic solvent; more toxic than dimethyl sulfoxide.
    AcetoneC3H6OC_3H_6OA common solvent; less polar than dimethyl sulfoxide but widely used in organic chemistry.

    Dimethyl sulfoxide stands out due to its high polarity, ability to dissolve a wide variety of substances, low toxicity profile compared to other solvents like dimethylformamide, and significant biological activity that facilitates its use in medicinal applications.

    Melting Point

    14.0 °C

    UNII

    030Z61382M

    Other CAS

    70-29-1

    Wikipedia

    Diethylsulfoxide

    Dates

    Modify: 2023-08-15

    Cu(II)-mediated methylthiolation of aryl C-H bonds with DMSO

    Lingling Chu, Xuyi Yue, Feng-Ling Qing
    PMID: 20222689   DOI: 10.1021/ol100449c

    Abstract

    An unprecedented Cu(II)-mediated methylthiolation of aryl C-H bonds under oxidative conditions that employs the widely available DMSO as the methylthiolation reagent is described. Various functional groups in the substrates were tolerated, and ethylthiolation was also successfully achieved directly from diethyl sulfoxide under the same reaction conditions.


    The spectrophotometric study of the binding of vitamin E to water + dimethyl sulfoxide and water + diethyl sulfoxide containing reversed micelles

    S A Markarian, J D Grigoryan, H R Sargsyan
    PMID: 18155372   DOI: 10.1016/j.ijpharm.2007.11.019

    Abstract

    The effect of dimethyl sulfoxide (DMSO) and its nearest homologue diethyl sulfoxide (DESO) as a polar cosolvents on the binding of vitamin E to water + DMSO (DESO) containing reversed micelles of sodium bis(2-ethylhexyl) sulfosuccinate (AOT) has been investigated by a spectrophotometric method. The results suggest that compare with water without organic cosolvent-containing reversed micelles in this case an increase of binding constant of vitamin E in reversed micelles takes place. The results obtained shown that with the addition of DMSO and DESO it will be possible to monitoring a penetration of vitamin E into micellar core.


    [TERATOGENIC POWER OF DIMETHYLSULFOXIDE AND DIETHYLSULFOXIDE]

    F CAUJOLLE, D CAUJOLLE, S CROS, M CALVET, Y TOLLON
    PMID: 14305441   DOI:

    Abstract




    Quantitation of protein carbonylation by dot blot

    Nancy B Wehr, Rodney L Levine
    PMID: 22326366   DOI: 10.1016/j.ab.2012.01.031

    Abstract

    Protein carbonylation is the most commonly used measure of oxidative modification of proteins. It is frequently measured spectrophotometrically or immunochemically by derivatizing proteins with the classical carbonyl reagent, 2,4-dinitrophenylhydrazine. We developed an immunochemical dot blot method for quantitation of protein carbonylation in homogenates or purified proteins. Dimethyl sulfoxide was employed as the solvent because it very efficiently extracts proteins from tissues and keeps them soluble. It also readily dissolves 2,4-dinitrophenylhydrazine and wets polyvinylidene difluoride (PVDF) membranes. The detection limit is 0.19 ± 0.04 pmol of carbonyl, and 60 ng of protein is sufficient to measure protein carbonyl content. This level of sensitivity allowed measurement of protein carbonylation in individual Drosophila.


    Glass-forming property of the system diethyl sulphoxide/water and its cryoprotective action on Escherichia coli survival

    Shiraz A Markarian, Sergio Bonora, Karine A Bagramyan, Valery B Arakelyan
    PMID: 15265712   DOI: 10.1016/j.cryobiol.2004.04.001

    Abstract

    In this work the thermal properties of diethyl sulphoxide (Et2SO), as well as its cryoprotective ability are studied and related to other well-known cryoprotectant substances, like dimethyl sulphoxide (Me2SO). We have investigated the thermal properties of Et2SO/water systems using Differential Scanning Calorimetry at a very low heating/cooling rate (2 degrees C/min). Liquid/solid or glassy/crystalline transitions have been observed only for the solutions with content of Et2SO ranging from 5 up to 40% w/w and/or greater than 85%. In the 45-75% w/w Et2SO range we have found a noticeable glass-forming tendency and a great stability of the amorphous state to the reheating. In samples with Et2SO content ranging from 80 to 85%, we observed a great stability of the glass forming by cooling, but a lesser stability to the subsequent reheating. The glass-forming tendency of these solutions is discussed in terms of existing competitive interactions between molecules of Et2SO, on the one hand, and Et2SO and water molecules, on the other hand. The results are well explainable on the basis of the model structure of water/Et2SO solutions, deduced by Raman and infrared studies [J. Mol. Struct. 665 (2003) 285-292]. The cryoprotective ability of Et2SO on Escherichia coli survival has been also investigated, and a comparison among Et2SO and other widely used cryoprotectants, like Me2SO and glycerol has been done. Survival of E. coli, determined after freezing-thawing process, was maximal at 45% w/w Et2SO (more than 85% viability). It should be noted that at the same concentration the survival is only about 35% in the presence of Me2SO and not more than 15% in the presence of glycerol. These features are well consisted with the glass-forming properties of Et2SO.


    Vibrational spectra of diethylsulfoxide

    Shiraz A Markarian, Liana S Gabrielian, Sergio Bonora, Concezio Fagnano
    PMID: 12524128   DOI: 10.1016/s1386-1425(02)00205-6

    Abstract

    FT IR and Raman spectroscopic studies of pure diethylsulfoxide (DESO) in the liquid and in the solid states and its solutions in various solvents have been performed. Analysis of SO- and CH-stretching regions in a wide range of concentration shows that the bands may be fitted satisfactorily by considering seven components. In addition, fundamental frequencies have been assigned using ab initio calculations at the RHF/3-21G* levels. The results obtained confirm a viewpoint on a self-associative structure of DESO, and support the hypothesis of the existence of different types of intermolecular associates including both dipole-dipole and hydrogen bonding mechanisms.


    [Membrane potential before and after deep freezing of Escherichia coli in the presence of dimethyl sulfoxide and diethyl sulfoxide]

    Sh A Markarian, K A Bagramian, V B Arakelian
    PMID: 11969170   DOI:

    Abstract

    It was shown by the method of penetrating tetraphenylphosphonium cations that low-temperature freezing (-196 degrees C) of Escherichia coli leads to a sharp decrease (from 198 to 85 mV) in membrane potential. Incubation of bacteria in a medium containing dimethyl sulfoxide and diethyl sulfoxide as cryoprotectors results in a reduction of the potential by 16 and 27 mV, respectively. It was also shown that diethyl sulfoxide is more effective in maintaining the membrane potential after freezing--thawing than dimethyl sulfoxide.


    [COMPARATIVE ACTIONS OF AEROSOLS OF DIMETHYL SULFOXIDE, DIETHYL SULFOXIDE AND SULFONE ON THE ISOLATED LUNG OF THE GUINEA PIG: RELATION BETWEEN CHEMICAL STRUCTURE AND BIOLOGICAL ACTIVITY]

    F CAUJOLLE, D CAUJOLLE-MEYNIER, PHAM-HUU-CHANH
    PMID: 14265667   DOI:

    Abstract




    Effect of diethylsulfoxide on the thermal denaturation of DNA

    Shiraz A Markarian, Arpine M Asatryan, Karine R Grigoryan, Hasmik R Sargsyan
    PMID: 16425173   DOI: 10.1002/bip.20454

    Abstract

    DNA thermal denaturation has been investigated in aqueous solutions of diethylsulfoxide (DESO) by means of UV-vis and densimetry methods. It is suggested that, on the one hand, the structural change of entire solutions and, on the other hand, a direct interaction of DESO with DNA are responsible for the observed peculiar behavior. The results obtained were compared with those of dimethylsulfoxide (DMSO), also known from literature.


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